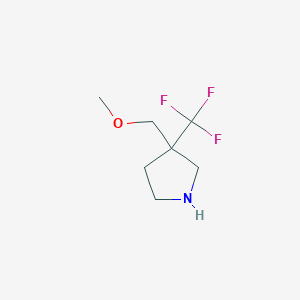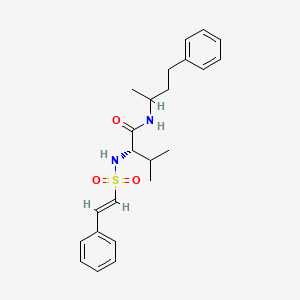
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the phenyl and butanamide moieties. Common synthetic routes may include:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Incorporation of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Butanamide Moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butanamide moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide would depend on its specific interactions with molecular targets. Typically, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.
Uniqueness
What sets (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H30N2O3S |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)22(25-29(27,28)17-16-21-12-8-5-9-13-21)23(26)24-19(3)14-15-20-10-6-4-7-11-20/h4-13,16-19,22,25H,14-15H2,1-3H3,(H,24,26)/b17-16+/t19?,22-/m0/s1 |
InChI-Schlüssel |
NRCUVEOKCJKJFD-MORFPMDSSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


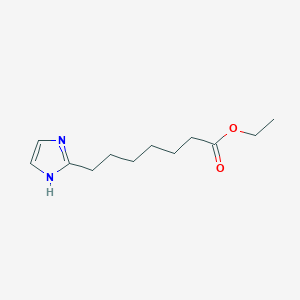
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
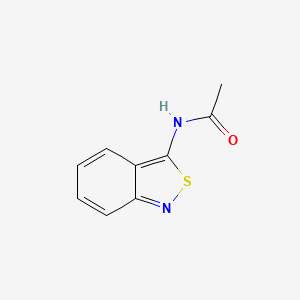
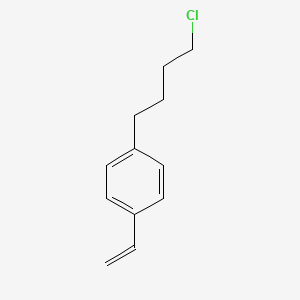

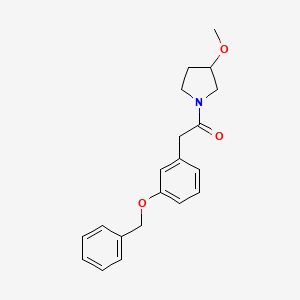
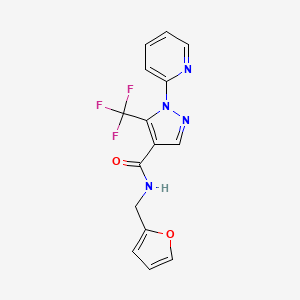

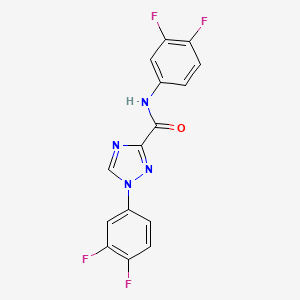
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359954.png)
![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
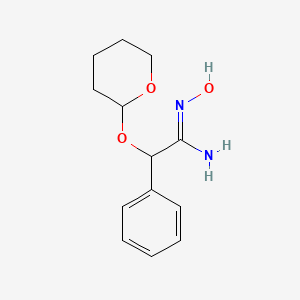
![6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359968.png)
